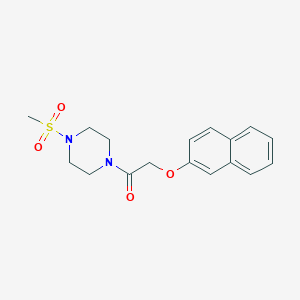
1-(3-Phenylpropyl)-4,1'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylpropyl)-4,1'-bipiperidine, commonly known as PB, is a synthetic compound that belongs to the class of piperidine derivatives. PB has been extensively studied for its potential use in scientific research due to its unique properties.
作用機序
PB exerts its pharmacological effects by blocking dopamine D3 receptors. Dopamine D3 receptors are primarily located in the mesolimbic and mesocortical pathways of the brain, which are involved in the regulation of reward, motivation, and cognition. By blocking dopamine D3 receptors, PB can modulate the activity of these pathways and thereby affect various physiological and pathological processes.
Biochemical and Physiological Effects
PB has been shown to have a variety of biochemical and physiological effects. PB can increase the release of acetylcholine in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. PB can also increase the release of serotonin in the hippocampus, which is involved in the regulation of mood and anxiety. Additionally, PB can decrease the release of dopamine in the nucleus accumbens, which is involved in the regulation of reward and motivation.
実験室実験の利点と制限
PB has several advantages for lab experiments. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression. However, PB has some limitations as well. PB has a relatively short half-life, which makes it difficult to maintain a stable concentration in vivo. Additionally, PB can cause sedation and motor impairment, which may confound the interpretation of behavioral assays.
将来の方向性
PB has several potential future directions. PB can be further studied for its potential use in the treatment of anxiety and depression. Additionally, PB can be used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. PB can also be used to study the interaction between dopamine D3 receptors and other neurotransmitter systems such as serotonin and acetylcholine. Furthermore, PB can be used to develop new compounds with improved pharmacological properties.
合成法
PB can be synthesized through a multistep process. The first step involves the reaction of 3-phenylpropylamine with phosgene to form 3-phenylpropionyl chloride. This is followed by the reaction of the resulting acid chloride with piperidine to yield PB. The purity of PB can be improved through recrystallization.
科学的研究の応用
PB has been extensively used in scientific research due to its unique properties. PB is a potent and selective dopamine D3 receptor antagonist, which makes it a valuable tool for studying the role of dopamine D3 receptors in various physiological and pathological conditions. PB has also been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.
特性
製品名 |
1-(3-Phenylpropyl)-4,1'-bipiperidine |
|---|---|
分子式 |
C19H30N2 |
分子量 |
286.5 g/mol |
IUPAC名 |
1-(3-phenylpropyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C19H30N2/c1-3-8-18(9-4-1)10-7-13-20-16-11-19(12-17-20)21-14-5-2-6-15-21/h1,3-4,8-9,19H,2,5-7,10-17H2 |
InChIキー |
XEIHVHVXQHYLBM-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C2CCN(CC2)CCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)

![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)
![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)
![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)


![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)